3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine is a novel compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique bicyclo[1.1.1]pentane core, which is known for its rigidity and ability to serve as a bioisostere for aromatic rings. The presence of a fluorine atom and a methoxy group on the phenyl ring further enhances its chemical properties, making it a valuable building block for drug discovery and development.
Preparation Methods
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine typically involves radical fluorination techniques. One such method employs radical fluorination to introduce the fluorine atom into the bicyclo[1.1.1]pentane core . This process is efficient and allows for the rapid construction of the desired compound. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Scientific Research Applications
3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it useful for studying biochemical pathways.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to serve as a bioisostere for aromatic rings, which can enhance the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The fluorine atom and methoxy group further enhance its binding affinity and selectivity.
Comparison with Similar Compounds
3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can be compared to other similar compounds, such as:
- 3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
- 3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
- Fluoro-bicyclo[1.1.1]pentanes
These compounds share the bicyclo[1.1.1]pentane core but differ in the position of the fluorine and methoxy groups on the phenyl ring. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-15-10-3-2-8(13)4-9(10)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGFRJKAXPVLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.